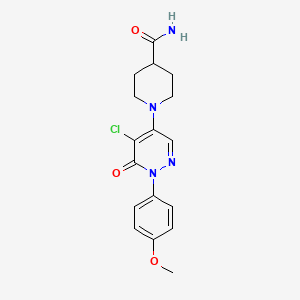
1-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H19ClN4O3 and its molecular weight is 362.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxamide, commonly referred to by its CAS number 338413-89-1, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is C17H19ClN4O3, with a molecular weight of 362.81 g/mol. The structure includes a piperidine ring, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN4O3 |
| Molecular Weight | 362.81 g/mol |
| CAS Number | 338413-89-1 |
| Purity | ≥95% |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibiting AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased levels of acetylcholine can enhance cognitive function. The IC50 values for enzyme inhibition are critical metrics for evaluating efficacy:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | Strong inhibition noted |
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells or by inhibiting tumor growth factors. The piperidine moiety is often linked to anticancer activity due to its ability to interact with various biological targets involved in cell proliferation and survival .
Study on Antibacterial Properties
In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, a series of piperidine derivatives were synthesized and evaluated for their antibacterial activity. Among these, compounds structurally related to our compound showed significant efficacy against several pathogenic bacteria, suggesting that modifications in the piperidine structure can lead to enhanced antibacterial properties .
Enzyme Inhibition Research
Another investigation focused on the enzyme inhibitory effects of similar compounds revealed that modifications in the chemical structure significantly influenced their inhibitory potency against AChE and urease. These findings underscore the importance of structural optimization in developing effective therapeutic agents targeting these enzymes .
特性
IUPAC Name |
1-[5-chloro-1-(4-methoxyphenyl)-6-oxopyridazin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-25-13-4-2-12(3-5-13)22-17(24)15(18)14(10-20-22)21-8-6-11(7-9-21)16(19)23/h2-5,10-11H,6-9H2,1H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUDUDQHDUDEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCC(CC3)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














